1-(3-methoxyphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a chemical compound that has been widely used in scientific research applications. This compound is also known as "MTSET" and belongs to the class of organic compounds called ketones.
Wirkmechanismus
The mechanism of action of 1-(3-methoxyphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves the modification of cysteine residues in proteins. This compound reacts with the thiol group of cysteine residues, resulting in the formation of a disulfide bond. This modification can lead to changes in the structure and function of the protein, which can be useful in studying the mechanism of action of various drugs and neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the protein being modified. The modification of cysteine residues can lead to changes in the protein's structure and function, which can affect its biochemical and physiological properties. This compound has been shown to be useful in the study of ion channels, which play a critical role in the regulation of various physiological processes, including muscle contraction, neurotransmission, and hormone secretion.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-methoxyphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone in lab experiments include its high reactivity with cysteine residues, which allows for efficient modification of proteins. Additionally, it is a relatively stable compound that can be easily synthesized in large quantities. However, the use of this compound is limited to proteins that contain cysteine residues, and the modification of other amino acids may require different reagents.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-methoxyphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. One potential direction is the development of new reagents that can modify other amino acids in proteins. Another direction is the use of this compound in the study of the structure and function of other proteins, such as enzymes and receptors. Additionally, the use of this compound in drug discovery and development may lead to the identification of new therapeutic targets.
Synthesemethoden
The synthesis method of 1-(3-methoxyphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves the reaction of 3-methoxyacetophenone with 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction yields the desired compound in high yields.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been used in various scientific research applications. It is commonly used as a reagent for the modification of cysteine residues in proteins. This compound has also been used in the study of the structure and function of ion channels and other proteins. Additionally, it has been used in the study of the mechanism of action of various drugs and neurotransmitters.
Eigenschaften
Molekularformel |
C19H19N3O2S |
---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C19H19N3O2S/c1-13-7-9-14(10-8-13)18-20-21-19(22(18)2)25-12-17(23)15-5-4-6-16(11-15)24-3/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
RSIMMYZALKRNPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.